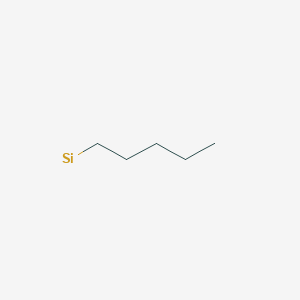
n-Pentylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n-Pentylsilane is an organosilicon compound with the molecular formula C₅H₁₄Si It is a member of the silane family, where a silicon atom is bonded to a pentyl group
準備方法
Synthetic Routes and Reaction Conditions
n-Pentylsilane can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of pentylsilane often involves the direct reaction of pentyl chloride with silicon in the presence of a catalyst. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
n-Pentylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pentylsilanol.
Reduction: It can be reduced to form pentylsilane hydride.
Substitution: this compound can undergo substitution reactions where the pentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Halogenating agents like chlorine or bromine are often used.
Major Products
Oxidation: Pentylsilanol
Reduction: this compound hydride
Substitution: Various substituted silanes depending on the reagents used
科学的研究の応用
n-Pentylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of silicone-based materials and coatings.
作用機序
The mechanism by which pentylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
類似化合物との比較
Similar Compounds
Phenylsilane: Similar in structure but with a phenyl group instead of a pentyl group.
Methylsilane: Contains a methyl group instead of a pentyl group.
Ethylsilane: Contains an ethyl group instead of a pentyl group.
Uniqueness
n-Pentylsilane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it more hydrophobic compared to shorter-chain silanes like methylsilane and ethylsilane, potentially affecting its solubility and reactivity.
生物活性
n-Pentylsilane (C5H12Si) is an organosilicon compound that has garnered attention due to its potential biological applications. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic uses.
This compound is a linear silane with a five-carbon alkyl chain attached to a silicon atom. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that silanes, including this compound, exhibit antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Screening
A study conducted on various silanes, including this compound, tested their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results were promising:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 30 µg/mL |
These findings suggest that this compound could serve as a potential antimicrobial agent in pharmaceutical formulations.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that it may possess anticancer properties by inducing apoptosis in malignant cells.
Case Study: Cytotoxicity Assay
In vitro studies assessed the cytotoxicity of this compound on prostate cancer cells (PC3). The results are summarized below:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
At a concentration of 100 µg/mL, this compound reduced cell viability significantly, indicating its potential as an anticancer agent.
Mechanistic Studies
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other silanes, it may disrupt lipid bilayers of microbial cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that silanes can induce oxidative stress in cells, leading to apoptosis.
- Interference with Cellular Signaling : Silanes may alter signaling pathways involved in cell proliferation and survival.
特性
CAS番号 |
10177-98-7 |
|---|---|
分子式 |
C5H14Si |
分子量 |
102.25 g/mol |
IUPAC名 |
pentylsilane |
InChI |
InChI=1S/C5H14Si/c1-2-3-4-5-6/h2-5H2,1,6H3 |
InChIキー |
LXQCYGJKOIEWBN-UHFFFAOYSA-N |
SMILES |
CCCCC[Si] |
正規SMILES |
CCCCC[SiH3] |
同義語 |
Pentyl-silane; Amylsilane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















